molecular formula C19H21FN6O2 B2354010 8-(3-((2-fluorophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923179-06-0

8-(3-((2-fluorophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2354010
CAS No.: 923179-06-0
M. Wt: 384.415
InChI Key: CSLHROZJATWRKP-UHFFFAOYSA-N
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Description

8-(3-((2-fluorophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H21FN6O2 and its molecular weight is 384.415. The purity is usually 95%.
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Biological Activity

8-(3-((2-fluorophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic compound with potential pharmacological applications. This article explores its biological activity, focusing on its interactions with serotonin receptors and phosphodiesterase (PDE) inhibition, which have implications for treating psychiatric disorders such as depression and anxiety.

Chemical Structure and Properties

The compound's molecular formula is C19H21FN6O2C_{19}H_{21}FN_{6}O_{2}, with a molecular weight of 384.4 g/mol. Its structure includes an imidazo[2,1-f]purine core, which is known for diverse biological activities due to its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC19H21FN6O2
Molecular Weight384.4 g/mol
CAS Number923179-04-8

The compound primarily acts as a ligand for serotonin receptors (5-HT1A and 5-HT7), which are crucial in mood regulation. It also exhibits inhibitory activity against phosphodiesterases (PDE4B and PDE10A), enzymes that degrade cyclic nucleotides like cAMP and cGMP. This dual action can enhance serotonergic signaling and increase intracellular cyclic nucleotide levels, contributing to its potential antidepressant and anxiolytic effects.

Biological Activity Studies

Recent studies have evaluated the pharmacological profile of this compound through various assays:

  • Serotonin Receptor Affinity : The compound demonstrated significant affinity for 5-HT1A and 5-HT7 receptors. In vitro studies indicated that it could act as a mixed receptor ligand with potential therapeutic benefits in depression and anxiety disorders .
  • Phosphodiesterase Inhibition : The compound was tested for its ability to inhibit PDE4B and PDE10A. Results showed weak inhibitory potency but highlighted its role in modulating cyclic nucleotide levels, which is critical for neurotransmission .
  • In Vivo Pharmacological Effects : In animal models, particularly the forced swim test (FST), the compound exhibited antidepressant-like effects at doses of 2.5 mg/kg, outperforming traditional anxiolytics like diazepam .

Table 2: Summary of Biological Activities

Activity TypeObservations
Serotonin Receptor BindingSignificant affinity for 5-HT1A and 5-HT7
PDE InhibitionWeak inhibitory effects on PDE4B and PDE10A
Antidepressant ActivityPositive results in FST at low doses

Case Studies

In a notable case study published in Pharmaceutics, researchers synthesized various derivatives of the imidazo[2,1-f]purine scaffold to explore their antidepressant potential. The findings suggested that modifications in the aromatic substituents significantly influenced receptor affinity and pharmacological outcomes .

Another study highlighted the importance of lipophilicity and metabolic stability in determining the bioavailability of these compounds, emphasizing the need for further optimization in drug design .

Properties

IUPAC Name

6-[3-(2-fluoroanilino)propyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6O2/c1-11-12(2)26-15-16(24(3)19(28)23-17(15)27)22-18(26)25(11)10-6-9-21-14-8-5-4-7-13(14)20/h4-5,7-8,21H,6,9-10H2,1-3H3,(H,23,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLHROZJATWRKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCCNC4=CC=CC=C4F)N(C(=O)NC3=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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